molecular formula C16H14N2O B14877108 2-(1H-indol-1-yl)-N-phenylacetamide

2-(1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B14877108
M. Wt: 250.29 g/mol
InChI Key: PJVFEEXTPVELBM-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-phenylacetamide is an indole-derived acetamide featuring a phenyl group attached to the nitrogen of the acetamide moiety and an indole ring substituted at the 1-position. Its molecular formula is C₁₆H₁₄N₂O, with an average mass of 236.27 g/mol . The indole scaffold is known for its versatility in drug discovery, contributing to interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-indol-1-yl-N-phenylacetamide

InChI

InChI=1S/C16H14N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h1-11H,12H2,(H,17,19)

InChI Key

PJVFEEXTPVELBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-N-phenylacetamide typically involves the reaction of indole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1H-Indol-1-yl)-N-phenylacetamide with analogs differing in substitution patterns, functional groups, and biological activities.

Positional Isomers: 1-yl vs. 3-yl Indole Substitution
  • 2-(1H-Indol-3-yl)-N-phenylacetamide ():
    Substitution at the indole 3-position enhances antioxidant and antihyperglycemic activities. For example, compound 12 (2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide) demonstrated significant α-amylase inhibition (IC₅₀ = 1.24 µM) due to the electron-donating octyloxy group improving solubility and target binding .
    • Key Difference : The 3-yl substitution allows for better resonance stabilization of the indole ring, facilitating interactions with redox-sensitive enzymes.
Substituent Effects on the Phenyl Ring
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) ():
    Electron-withdrawing groups (Cl, F) on the phenyl ring enhanced anticancer activity against Bcl-2/Mcl-1 proteins (IC₅₀ = 0.87 µM). The chloro and fluoro substituents likely improve binding to hydrophobic pockets in protein targets .
    • Comparison : The unsubstituted phenyl group in the target compound may limit potency but offers a simpler scaffold for further derivatization.
Chiral Analogs
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): This chiral derivative crystallizes in an orthorhombic system (space group P2₁2₁2₁) with intramolecular hydrogen bonds (N–H⋯O, 2.06 Å). Chirality enhances selectivity for enantioselective targets, though synthesis complexity increases .
Linker Modifications: Thio/Sulfinyl Groups
  • 2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives ():
    Replacing the oxygen in the acetamide linker with sulfur/sulfinyl groups (e.g., 4–49C ) improved antiviral activity against RSV (EC₅₀ = 0.12 µM) by enhancing metabolic stability and membrane permeability .
    • Significance : The target compound’s oxygen-based linker may be more prone to hydrolysis compared to sulfur analogs.
Bulky Substituents: Adamantane Derivatives
  • N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides ():
    Adamantane groups increase hydrophobicity (LogP ~4.5), favoring blood-brain barrier penetration. Compound 5a showed promising CNS activity in preliminary assays .
    • Contrast : The target compound’s phenyl group confers moderate hydrophobicity (LogP ~2.5), limiting CNS uptake.

Structural and Physicochemical Data

Table 1: Structural Comparison

Compound Indole Position Key Substituents Biological Activity
2-(1H-Indol-1-yl)-N-phenylacetamide 1-yl Phenyl Under investigation
2-(1H-Indol-3-yl)-N-phenylacetamide 3-yl Phenyl Antioxidant, Antihyperglycemic
10j () 3-yl 3-Cl, 4-F, 4-Cl-benzoyl Anticancer (IC₅₀ = 0.87 µM)
4–49C () 3-yl Thio linker Antiviral (EC₅₀ = 0.12 µM)

Table 2: Physicochemical Properties

Compound Molecular Weight LogP Solubility (Predicted)
2-(1H-Indol-1-yl)-N-phenylacetamide 236.27 ~2.5 Low
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide 278.34 ~3.0 Moderate
Adamantane derivative 5a () ~450.50 ~4.5 Very low

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